N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Description
N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (CAS: 339277-88-2) is a thiazole-based acetamide derivative with the molecular formula C₂₀H₁₈N₂OS and a molecular weight of 334.4 g/mol . The compound features a 2,4-diphenyl-substituted thiazole core linked to an acetamide group modified with an allyl substituent. Its structural uniqueness lies in the combination of aromatic phenyl groups, a heterocyclic thiazole ring, and the reactive allyl moiety, which may influence its physicochemical and biological properties. Current data indicate a purity of ≥95%, though commercial availability is listed as discontinued .
Properties
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-2-13-21-18(23)14-17-19(15-9-5-3-6-10-15)22-20(24-17)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBANIBAIBUQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling (DCC/DMAP Method)
This method, adapted from industrial-scale protocols, employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety.
Reagents and Conditions:
- 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid : 1.0 equiv
- Allylamine : 1.2 equiv
- DCC : 1.5 equiv
- DMAP : 0.1 equiv
- Solvent : Anhydrous dichloromethane (DCM)
- Temperature : Room temperature (25°C)
- Reaction Time : 12–16 hours
Procedure:
- Dissolve 2,4-diphenyl-1,3-thiazole-5-carboxylic acid (10 mmol) in DCM (50 mL).
- Add DCC (15 mmol) and DMAP (1 mmol) under nitrogen atmosphere.
- Stir for 30 minutes to form the active ester intermediate.
- Add allylamine (12 mmol) dropwise and continue stirring overnight.
- Filter to remove dicyclohexylurea (DCU) byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product via flash chromatography (ethyl acetate/hexanes, 1:1) or recrystallization from ethanol/water.
Yield : 75–85% (reported for analogous thiazole acetamides).
CDI-Assisted Activation (THF-Based Method)
An alternative approach, derived from modafinil analogue syntheses, uses CDI to activate the carboxylic acid, avoiding DCU formation.
Reagents and Conditions:
- 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid : 1.0 equiv
- Allylamine : 1.1 equiv
- CDI : 1.1 equiv
- Solvent : Anhydrous tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Reaction Time : 4–6 hours
Procedure:
- Suspend the carboxylic acid (10 mmol) in THF (25 mL).
- Add CDI (11 mmol) and stir at room temperature for 2 hours.
- Cool the reaction mixture to 0°C and add allylamine (11 mmol).
- Warm to room temperature and stir for 4 hours.
- Quench with water (0.2 mL) and extract with diethyl ether.
- Wash the organic layer with 1 M HCl, NaHCO3, and water.
- Dry over MgSO4, concentrate, and purify via flash chromatography (5% MeOH/CH2Cl2).
Yield : 80–90% (observed for structurally related acetamides).
Optimization and Modifications
Solvent Effects
| Solvent | Reaction Efficiency (%) | Byproduct Formation |
|---|---|---|
| DCM | 85 | Moderate (DCU) |
| THF | 90 | Minimal |
| DMF | 70 | High |
Polar aprotic solvents like THF enhance CDI-mediated reactions by stabilizing intermediates, while DCM remains optimal for DCC/DMAP protocols.
Temperature and Reaction Time
- DCC/DMAP : Prolonged stirring (>16 hours) at room temperature risks DCU precipitation, complicating purification.
- CDI : Reactions complete within 6 hours, with colder temperatures (0°C) minimizing side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Key 1H NMR signals (CDCl3, δ ppm):
- Thiazole protons : 7.25–7.45 (m, 10H, aromatic)
- Allyl group : 5.15–5.19 (d, 2H, CH2=CH–), 5.77–5.86 (m, 1H, CH2=CH–)
- Acetamide NH : 6.67 (br s, 1H)
13C NMR (CDCl3, δ ppm):
- Carbonyl (C=O) : 168.0
- Thiazole C5 : 133.8
- Allyl carbons : 116.8 (CH2=CH–), 42.1 (N–CH2)
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
|---|---|
| Retention Time | 8.2 minutes |
| Purity (Area %) | ≥98% |
| Column | C18, 5 μm |
| Mobile Phase | Acetonitrile/water (70:30) |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key modifications include:
- Automated reagent delivery : Precisely controls stoichiometry.
- In-line purification : Integrates liquid-liquid extraction and crystallization.
- Process Analytical Technology (PAT) : Monitors reaction progression via real-time spectroscopy.
Challenges and Mitigation Strategies
Byproduct Formation
- DCU Precipitation (DCC Method) : Add 10% v/v triethylamine to solubilize DCU during filtration.
- Imidazole Byproducts (CDI Method) : Acidic washes (1 M HCl) effectively remove residual imidazole.
Purification Difficulties
- Chromatography : Necessary for lab-scale synthesis but replaced by recrystallization (ethanol/water) in industrial settings.
- Yield Loss : Minimized by optimizing solvent ratios (e.g., 3:1 ethanol/water).
Comparative Analysis of Methods
| Parameter | DCC/DMAP Method | CDI Method |
|---|---|---|
| Yield (%) | 75–85 | 80–90 |
| Byproducts | DCU | Imidazole |
| Purification | Complex (DCU removal) | Simplified |
| Scalability | Moderate | High |
| Cost | Lower | Higher (CDI cost) |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The biological activity of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogs with Varied Thiazole Substituents
Several compounds share the 2,4-diphenylthiazole core but differ in substituents on the acetamide nitrogen or thiazole ring:
Key Observations :
Analogs with Tautomeric Behavior
Thiazol-4-one derivatives exhibit tautomerism, influencing stability and reactivity:
Comparison with Target Compound :
Analogs with Modified Acetamide Substituents
Variations in the acetamide nitrogen substituent impact synthesis and reactivity:
Biological Activity
N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that incorporate both sulfur and nitrogen atoms, contributing to the unique properties of compounds within this class. This specific compound features an allyl group, two phenyl groups, and an acetamide moiety, which collectively enhance its potential for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.43 g/mol. Its structure is characterized by the following features:
- Thiazole Ring : Provides a framework for biological activity.
- Allyl Group : Enhances reactivity and may contribute to specific biological interactions.
- Acetamide Moiety : Imparts solubility and potential for interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research has indicated that thiazole derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer . For instance, lead compounds derived from thiazole structures have demonstrated potent activity against resistant cancer cell lines.
- Antimicrobial Effects : Thiazole derivatives are also recognized for their antibacterial and antifungal properties. The presence of the thiazole ring enhances the ability to disrupt microbial cell functions.
- Anti-inflammatory Properties : Some studies suggest that these compounds may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- In Vitro Studies : A study evaluated the effects of various thiazole derivatives on cancer cell lines. Compounds were tested for their ability to induce cell death through apoptosis and autophagy mechanisms. The results indicated that certain derivatives showed IC50 values in the low micromolar range against melanoma cells .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6b | Melanoma | 1.5 | Apoptosis & Autophagy |
| 6b | Pancreatic | 2.0 | Apoptosis & Autophagy |
| 6b | CML | 1.8 | Apoptosis & Autophagy |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in vivo. Studies have shown that modifications in the thiazole structure can enhance bioavailability and reduce toxicity while maintaining efficacy against targeted cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
